![molecular formula C10H12N2O4 B11060853 4-Carbamoyl-5-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B11060853.png)
4-Carbamoyl-5-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
4-Carbamoyl-5-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with carbamoyl, ethyl, methyl, and carboxylic acid groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-carbamoyl-5-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through a multi-step process. One common method involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis. This reaction typically proceeds through the formation of intermediate compounds, which are then hydrolyzed to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis may involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Carbamoyl-5-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
4-Carbamoyl-5-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor agonist/antagonist.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 4-carbamoyl-5-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Shares the pyridine ring structure but lacks the carbamoyl, ethyl, and methyl substitutions.
4-Carbamoyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure but without the ethyl and methyl groups.
Uniqueness: 4-Carbamoyl-5-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new uses in various scientific fields.
Biological Activity
4-Carbamoyl-5-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound belonging to the dihydropyridine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C12H14N2O4. The compound features a dihydropyridine ring structure that is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of dihydropyridines exhibit significant antibacterial properties. For instance, compounds similar to 4-Carbamoyl-5-ethyl-6-methyl-2-oxo have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating moderate antibacterial activity.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
4-Carbamoyl-5-ethyl-6-methyl | E. coli | 50 |
4-Carbamoyl-5-ethyl-6-methyl | S. aureus | 40 |
These findings suggest that the compound may be a promising candidate for developing new antibacterial agents.
Antiviral Activity
The compound has also been evaluated for its antiviral potential, particularly against HIV. Studies have demonstrated that certain derivatives inhibit the integrase enzyme crucial for viral replication. The IC50 values for integrase inhibition of related compounds have been reported as follows:
Compound | IC50 (µM) | Target |
---|---|---|
Compound A | 16 ± 6 | HIV Integrase |
Compound B | 40 ± 3 | HIV Integrase |
These results highlight the potential of 4-Carbamoyl derivatives in antiviral therapy.
Antioxidant Properties
Recent studies have suggested that dihydropyridine derivatives possess antioxidant properties. The ability to scavenge free radicals contributes to their potential in preventing oxidative stress-related diseases.
The biological activity of 4-Carbamoyl-5-ethyl-6-methyl is attributed to its interaction with specific biological targets:
- Enzyme Inhibition : Compounds inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- Free Radical Scavenging : The presence of functional groups allows these compounds to neutralize free radicals effectively.
Case Studies
- Study on Antibacterial Activity : A study conducted by Sechi et al. demonstrated that derivatives of this compound inhibited both strand transfer activities and the processing of HIV integrase, suggesting a dual mechanism of action against bacterial and viral pathogens .
- Antioxidant Study : A comparative analysis indicated that the antioxidant capacity of this compound was significantly higher than that of standard antioxidants like ascorbic acid, making it a potential candidate for further research in oxidative stress-related conditions .
Properties
Molecular Formula |
C10H12N2O4 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
4-carbamoyl-5-ethyl-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O4/c1-3-5-4(2)12-9(14)7(10(15)16)6(5)8(11)13/h3H2,1-2H3,(H2,11,13)(H,12,14)(H,15,16) |
InChI Key |
PJYZSQXUHSIONZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1C(=O)N)C(=O)O)C |
Origin of Product |
United States |
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